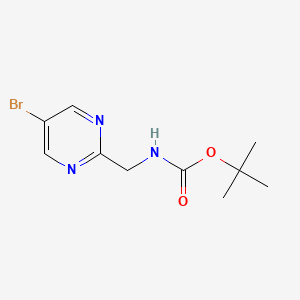
2-Formyl-6-(2-trifluoromethylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(2-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 . It has a molecular weight of 266.22 . The IUPAC name for this compound is 2-hydroxy-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H . The Canonical SMILES is C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.21 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 316 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
One significant application of derivatives related to 2-Formyl-6-(2-trifluoromethylphenyl)phenol is in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Heteroleptic iridium(III) complexes using similar trifluoromethylphenyl phenol derivatives as ancillary ligands have been developed. These complexes serve as green phosphors and demonstrate high photoluminescence quantum efficiency yields. Notably, OLEDs utilizing these complexes exhibit superior performance metrics, including peak current efficiency and power efficiency, along with low efficiency roll-off ratios at high luminance levels, which is crucial for maintaining high efficiency under varying current densities (Jin et al., 2014).
Biocompatible Chemosensors
Another application involves the use of derivatives of 2-Formyl-6-(2-trifluoromethylphenyl)phenol in biocompatible chemosensors. These sensors are highly selective for the detection of zinc(II) ions, demonstrating potential for significant advancements in biological and environmental monitoring. A derivative, synthesized via Schiff-base condensation, exhibited selective fluorescence sensitivity towards Zn2+ ions, offering low detection limits and enabling applications in human lung cancer cell imaging without cytotoxic effects (Dey et al., 2016).
Electrochemical Studies
Research on the electrochemistry of phenol derivatives, including those containing trifluoromethyl groups, in ionic liquids reveals their potential in the synthesis of phenyl triflate molecules. These studies contribute to understanding the mechanisms of phenol oxidation and the formation of valuable chemical intermediates in various solvents, laying the groundwork for innovative applications in synthesis and materials science (Villagrán et al., 2006).
Proton-Coupled Electron Transfer
Investigations into the one-electron oxidation of hydrogen-bonded phenols, including those similar to 2-Formyl-6-(2-trifluoromethylphenyl)phenol, underscore the importance of proton-coupled electron transfer mechanisms. These studies offer insights into the redox chemistry of phenols and their radicals, which are relevant for understanding biological redox processes and designing redox-active materials (Rhile & Mayer, 2004).
Eigenschaften
IUPAC Name |
2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXWLFODJFGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685272 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261930-44-2 |
Source


|
| Record name | 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)




![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)




